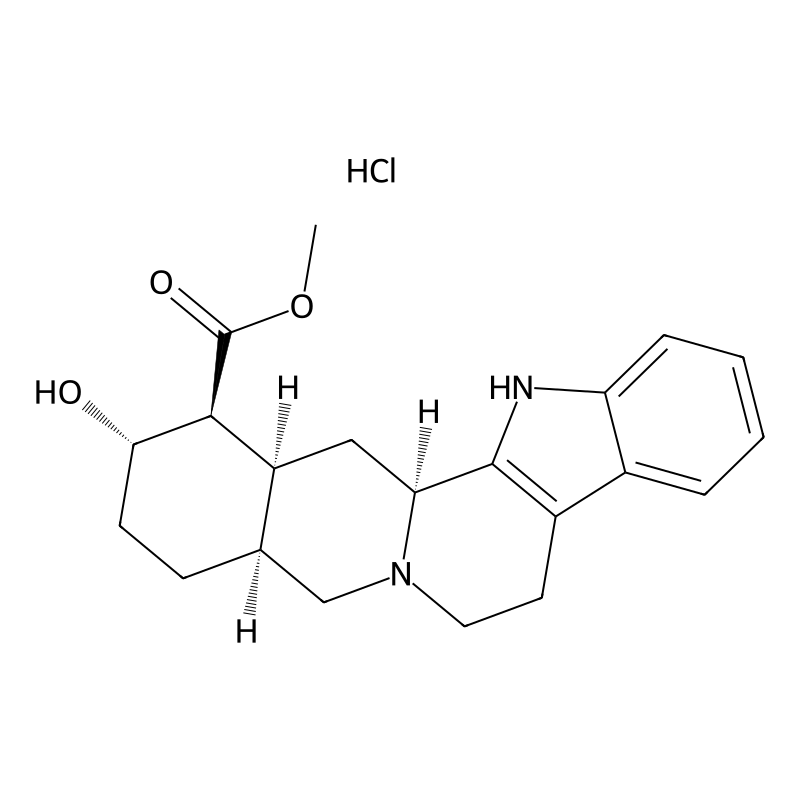

Rauwolscine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Pharmacological Activity:

Rauwolscine hydrochloride is a naturally occurring alkaloid found in plants like Rauvolfia vomitoria. Its primary scientific research interest lies in its pharmacological activity, particularly related to its interaction with specific receptors in the nervous system.

α2-Adrenergic Receptor Antagonism

Rauwolscine hydrochloride acts as a selective and reversible antagonist at α2-adrenergic receptors, particularly α2A, α2B, and α2C subtypes [1]. This means it blocks the binding of certain molecules (neurotransmitters) to these receptors, potentially impacting various physiological functions like blood pressure regulation and the central nervous system [1].

Serotonin Receptor Interaction

Additionally, rauwolscine exhibits activity at serotonin receptors, acting as an antagonist at the 5-HT2B receptor and a weak partial agonist at the 5-HT1A receptor [2]. These interactions with the serotonin system might play a role in understanding its potential effects on mood and behavior [2].

Research Focus and Potential Applications:

Neuroscience

Research is ongoing to explore the potential role of rauwolscine in neurodegenerative diseases like Alzheimer's and Parkinson's, based on its potential impact on neurotransmitter signaling pathways [3, 4].

Cardiovascular Research

Studies have investigated the effects of rauwolscine on blood pressure regulation due to its α2-adrenergic receptor antagonism, but further research is needed to determine its safety and efficacy for this purpose [5].

Other Areas

Preliminary research has also explored rauwolscine's potential applications in areas such as cancer and metabolic disorders, but these investigations are limited and require further exploration [6, 7].

Important Disclaimer:

It is crucial to remember that rauwolscine hydrochloride is not a clinically approved drug for any medical condition. Its safety and efficacy for human use have not been established, and it can potentially cause serious side effects [8].

Citations:

Rauwolscine hydrochloride is a chemical compound that belongs to the class of indole alkaloids, specifically derived from the bark of the Rauvolfia species. It has the chemical formula C₂₁H₂₆N₂O₃·HCl and a molar mass of approximately 390.9 g/mol. Rauwolscine is structurally similar to yohimbine, another well-known alkaloid, and is recognized for its potential pharmacological effects, including adrenergic blockade and modulation of neurotransmitter activity .

Rauwolscine hydrochloride acts primarily as an alpha-2 adrenergic receptor antagonist [, ]. These receptors play a role in various physiological functions, including blood pressure regulation, mood, and behavior. By blocking these receptors, rauwolscine hydrochloride may influence these processes. Additionally, it shows interaction with serotonin receptors, potentially contributing to its effects [].

Rauwolscine hydrochloride exhibits stability under normal conditions but can react violently with strong oxidizing agents. Its thermal decomposition does not occur under standard storage conditions, and it does not produce hazardous reactions when handled properly. The compound is soluble in water and ethyl alcohol, which facilitates its use in various chemical applications .

The synthesis of rauwolscine hydrochloride typically involves extraction from natural sources or chemical synthesis methods that modify related alkaloids. For example, rauwolscine can be synthesized through the demethylation of yohimbine or through various synthetic routes that involve starting materials derived from natural plant sources. Specific methodologies may vary but often include steps such as hydrolysis and crystallization to achieve the desired purity and form .

Research on rauwolscine's interactions with other substances reveals notable implications for its use in combination therapies or alongside other medications. For instance:

- Clonidine: Rauwolscine may diminish the antihypertensive effects of clonidine, a medication used to treat high blood pressure.

- Cytochrome P450 2D6 substrates: Rauwolscine can alter the metabolism of drugs processed by this liver enzyme system, potentially affecting their efficacy and safety.

- Calcium channel blockers: Given its capacity to lower blood pressure, combining rauwolscine with other antihypertensive agents may lead to excessive hypotension .

These interactions necessitate caution when considering rauwolscine for therapeutic use.

Rauwolscine shares structural similarities with several other compounds, particularly those derived from the Rauvolfia species or closely related alkaloids. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Yohimbine | C₁₈H₂₃N₃O₁·HCl | Known for stimulant effects; used for erectile dysfunction treatment. |

| Ajmalicine | C₂₁H₂₃N₃O₃ | Exhibits antiarrhythmic properties; used in traditional medicine. |

| Reserpine | C₂₁H₂₅N₃O₃ | Used as an antihypertensive; affects serotonin levels. |

Uniqueness of Rauwolscine: While rauwolscine shares some pharmacological properties with these compounds, it is distinguished by its specific action as an alpha-adrenergic antagonist and its potential applications in fat metabolism enhancement. Its unique interaction profile with adrenergic receptors sets it apart from others like yohimbine, which primarily functions as a stimulant without the same level of receptor selectivity.

The discovery and isolation of rauwolscine hydrochloride trace back to extensive research on Rauwolfia species, plants that have been utilized in traditional medicine for centuries. The compound was first identified as a constituent of Rauwolfia canescens Linn, where it was isolated alongside other significant alkaloids including reserpine and related compounds. Early pharmacological investigations in the 1950s revealed rauwolscine's potent adrenolytic properties, with researchers Kohli and De demonstrating its effectiveness as an adrenergic blocking agent. This initial characterization established rauwolscine as α-yohimbine, distinguishing it from the well-known yohimbine alkaloid through stereochemical analysis.

The historical significance of rauwolscine extends beyond its initial isolation, as it became instrumental in understanding the structural diversity within the yohimbine alkaloid family. Asima Chatterjee, a prominent natural products chemist, played a crucial role in the extensive investigation of Rauwolfia alkaloids over four decades, contributing significantly to the understanding of rauwolscine's chemical properties and biological activities. These early investigations laid the foundation for modern research into the compound's therapeutic potential and synthetic accessibility.

The development of rauwolscine as a research tool and potential therapeutic agent has been marked by significant advances in analytical techniques and synthetic methodologies. The ability to distinguish rauwolscine from other yohimbine stereoisomers through modern spectroscopic methods has facilitated more precise pharmacological studies and enabled the development of standardized preparations for research and potential clinical applications.

Nomenclature and Classification

Rauwolscine operates under multiple nomenclature systems, reflecting its complex chemical identity and diverse research applications. The compound is systematically known as methyl (1S,15S,18S,19S,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate, with the molecular formula C21H26N2O3 and a molecular weight of 354.44 g/mol for the free base form. In its hydrochloride salt form, which is commonly used in research applications, the molecular weight increases to 390.91 g/mol.

The compound is recognized under several alternative names that reflect its structural and biological relationships. Most prominently, it is known as α-yohimbine or alpha-yohimbine, indicating its stereoisomeric relationship to yohimbine. Additional nomenclature includes isoyohimbine, corynanthidine, and mesoyohimbine, each reflecting different aspects of its chemical structure or biological origin. The systematic name 17α-hydroxy-20α-yohimban-16β-carboxylic acid methyl ester more precisely describes its stereochemical configuration.

Classification within chemical databases follows established protocols, with rauwolscine assigned CAS number 131-03-3 for the free base and 6211-32-1 for the hydrochloride salt. The compound is categorized under multiple functional classifications including α2-adrenergic receptor antagonists, 5-hydroxytryptamine receptor modulators, and indoloquinolizine alkaloids. This multi-faceted classification reflects the compound's diverse pharmacological activities and structural characteristics.

Position within Yohimbine Alkaloid Family

Rauwolscine occupies a distinctive position within the yohimbine alkaloid family, representing one of four major stereochemical subfamilies based on the arrangement around the D-ring structure. The yohimbine alkaloids are systematically divided into normal, allo, pseudo, and epiallo subfamilies, with rauwolscine serving as a representative member of the allo subfamily. This classification system reflects fundamental differences in stereochemical configuration that lead to significant variations in pharmacological activity and receptor selectivity.

The structural relationship between rauwolscine and other yohimbine alkaloids demonstrates the importance of stereochemistry in determining biological activity. While yohimbine represents the normal subfamily, rauwolscine's allo configuration results in distinct receptor binding profiles and pharmacological effects. This structural diversity within the yohimbine family has enabled researchers to investigate structure-activity relationships and develop compounds with improved selectivity and reduced side effects.

Recent synthetic advances have enabled access to all four diastereomeric arrangements of the yohimbine alkaloid core from common intermediates, facilitating comprehensive pharmacological studies across the entire family. This synthetic accessibility has been crucial for understanding the unique properties of rauwolscine compared to its stereoisomeric relatives and has supported the development of analogs with enhanced therapeutic profiles. The ability to produce both enantiomers through controlled synthetic routes represents a significant advancement in the field and enables the production of diverse molecular libraries for biomedical investigation.

Significance in Natural Product Chemistry

Rauwolscine's significance in natural product chemistry extends beyond its individual pharmacological properties to encompass broader implications for alkaloid research and drug discovery. As a member of the indole alkaloid class, rauwolscine exemplifies the structural complexity and biological diversity achievable through natural biosynthetic pathways. The compound's biosynthesis involves the condensation of tryptophan and the secoiridoid monoterpene secologanin, representing a classical example of mixed biosynthetic origin that produces compounds with high therapeutic potential.

The isolation and characterization of rauwolscine from multiple plant sources have contributed significantly to understanding the chemotaxonomy of Rauwolfia species and related genera. The compound has been identified in various species within the genera Rauvolfia and Corynanthe, including Pausinystalia, demonstrating its widespread occurrence and potential accessibility from natural sources. This broad distribution suggests important ecological and evolutionary roles for the compound and provides multiple potential sources for large-scale isolation.

Natural product chemistry research involving rauwolscine has also contributed to advancing analytical methodologies and synthetic strategies applicable to complex alkaloid structures. The development of efficient synthetic routes to rauwolscine and related alkaloids has provided platforms for accessing diverse structural analogs and has enabled the investigation of structure-activity relationships across the yohimbine family. These synthetic advances have practical implications for drug discovery and development, as they enable the production of sufficient quantities of pure compounds for comprehensive biological evaluation.

Molecular Formula and Composition (C₂₁H₂₇ClN₂O₃)

Rauwolscine hydrochloride is an indole alkaloid hydrochloride salt with the molecular formula C₂₁H₂₇ClN₂O₃ and a molecular weight of 390.91 grams per mole [1] [3]. The compound consists of twenty-one carbon atoms, twenty-seven hydrogen atoms, one chlorine atom, two nitrogen atoms, and three oxygen atoms [1] [6]. The International Union of Pure and Applied Chemistry name for this compound is methyl (1S,15S,18S,19S,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate hydrochloride [3] [6].

The base compound rauwolscine has the molecular formula C₂₁H₂₆N₂O₃ with a molecular weight of 354.4 grams per mole, while the hydrochloride salt adds one hydrogen chloride molecule to yield the final composition [21] [28]. The Chemical Abstracts Service registry number for rauwolscine hydrochloride is 6211-32-1 [1] [3] [4]. The compound is also known by several synonyms including alpha-yohimbine hydrochloride, isoyohimbine hydrochloride, and corynanthidine hydrochloride [2] [4] [5].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₁H₂₇ClN₂O₃ | Multiple sources |

| Molecular Weight (g/mol) | 390.91 | Multiple sources |

| CAS Number | 6211-32-1 | PubChem/Fisher Scientific |

| Base Molecular Formula | C₂₁H₂₆N₂O₃ | Literature |

| Base Molecular Weight | 354.4 | Literature |

Stereochemistry and Isomerism

Rauwolscine hydrochloride exhibits complex stereochemistry with five stereogenic centers located at positions C-3, C-15, C-16, C-17, and C-20 in the yohimban skeleton [27]. The absolute stereochemical configuration is designated as (1S,15S,18S,19S,20S) using modern nomenclature systems [1] [28]. In traditional yohimban numbering, the compound possesses the configuration (16β,17α,20α), where the 16β position contains the carboxylate group, the 17α position bears the hydroxyl group, and the 20α configuration distinguishes it from other yohimbine stereoisomers [4] [19].

The compound belongs to the allo stereoisomeric series of yohimbine alkaloids, which is characterized by the specific spatial arrangement of substituents around the pentacyclic ring system [23] [25] [30]. Within the yohimbine alkaloid family, compounds are classified into four distinct stereoisomeric subfamilies: normal, pseudo, allo, and epiallo series [23] [25]. Each subfamily differs in the stereochemical arrangement around the D-ring portion of the molecule [25] [30]. Rauwolscine represents the allo series, distinguished by its unique three-dimensional molecular architecture that significantly influences its pharmacological properties [23] [25].

The stereochemical differences between rauwolscine and related alkaloids arise from configurational variations at specific carbon centers [20] [23]. Nuclear Magnetic Resonance spectroscopy studies have confirmed the three-dimensional structural orientation through Nuclear Overhauser Effect Spectroscopy correlations, which demonstrate the specific spatial relationships between hydrogen atoms in the molecule [10]. The stereochemical configuration dramatically affects the molecular orientation, with the indole ring positioned perpendicular to the remainder of the molecular framework in certain stereoisomers [10].

| Position | Configuration | Notes |

|---|---|---|

| C-3 | S | Differs from yohimbine at C-3 |

| C-15 | S | Same as yohimbine |

| C-16 | β (S) | Carboxylate group position |

| C-17 | α (R) | Hydroxyl group position |

| C-20 | S (α in yohimban numbering) | Different from normal yohimbine |

| Overall Configuration | (1S,15S,18S,19S,20S) | Complete stereochemical descriptor |

Physical Properties

Melting Point and Solubility Characteristics

Rauwolscine hydrochloride exhibits a melting point range of 270-280°C with decomposition occurring at these elevated temperatures [4] [16] [39]. The compound appears as a white to off-white crystalline solid or powder under standard conditions [3] [4] [19]. The physical appearance is described as an off-white solid with no characteristic odor [16] [19].

The solubility characteristics of rauwolscine hydrochloride vary considerably depending on the solvent system employed [15] [19]. In aqueous solutions, the compound demonstrates solubility up to 5 millimolar concentrations with gentle warming [19]. The compound shows enhanced solubility in organic solvents, with dimethyl sulfoxide accommodating concentrations ranging from 7 to 25 millimolar [12] [15] [19]. Ethanol serves as another suitable solvent, supporting concentrations up to 5 millimolar [19]. For optimal solubility in aqueous buffer systems, the compound should first be dissolved in dimethyl sulfoxide and subsequently diluted with the desired aqueous buffer, achieving approximately 0.5 milligrams per milliliter in a 1:1 dimethyl sulfoxide to phosphate-buffered saline solution [15].

The compound demonstrates stability under recommended storage conditions at room temperature [3] [4] [16]. However, rauwolscine hydrochloride exhibits light sensitivity and requires protection from photodegradation during storage and handling [3] [4]. The material is classified as combustible but does not ignite readily under normal conditions [39].

Spectroscopic Properties

Spectroscopic characterization of rauwolscine hydrochloride reveals distinctive features across multiple analytical techniques [11] [19]. Ultraviolet-visible spectroscopy demonstrates characteristic absorption maxima at 223 nanometers and 281 nanometers [15]. These absorption bands correspond to electronic transitions within the indole chromophore system present in the molecular structure [11].

Proton Nuclear Magnetic Resonance spectroscopy confirms structural consistency with the expected yohimban framework [19]. The spectrum exhibits characteristic patterns consistent with the pentacyclic indole alkaloid structure, including signals from the indole ring system, methyl ester group, and various methylene and methine protons throughout the molecular framework [11]. Detailed Nuclear Magnetic Resonance studies of related yohimbine alkaloids have identified specific vibrational modes and chemical shift patterns that are characteristic of this alkaloid family [11].

Mass spectrometry analysis reveals fragmentation patterns typical of yohimbine alkaloids [1] [7]. Liquid chromatography-mass spectrometry analysis shows prominent fragment ions at mass-to-charge ratios of 143.94 and 191.99, both appearing at 100% relative intensity [1]. Additional significant fragments appear at mass-to-charge ratios of 336.21, 206.0, 179.95, 161.9, and 81.86 with varying relative intensities [1]. The parent compound base peak appears at mass-to-charge ratio 355.20 for the free base form [21].

High-performance liquid chromatography analysis consistently demonstrates purity levels exceeding 95% for pharmaceutical-grade preparations [3] [5] [19]. Microanalytical data confirms the expected elemental composition with theoretical versus found values showing excellent agreement: carbon content of 64.52% theoretical versus 64.54% found, hydrogen content of 6.96% theoretical versus 7.01% found, and nitrogen content of 7.17% theoretical versus 7.22% found [19].

| Technique | Key Features/Values | Reference |

|---|---|---|

| ¹H NMR | Consistent with yohimban structure | Tocris Certificate of Analysis |

| Mass Spectrometry (LC-MS) | m/z 143.94 (100%), 191.99 (100%) | PubChem Database |

| UV/Vis Spectroscopy | λmax at 223 nm and 281 nm | Cayman Chemical Product Info |

| Microanalysis (Carbon) | Theoretical: 64.52%, Found: 64.54% | Tocris Certificate of Analysis |

| Microanalysis (Hydrogen) | Theoretical: 6.96%, Found: 7.01% | Tocris Certificate of Analysis |

| Microanalysis (Nitrogen) | Theoretical: 7.17%, Found: 7.22% | Tocris Certificate of Analysis |

Chemical Reactivity

Rauwolscine hydrochloride demonstrates chemical stability under recommended storage conditions with no significant decomposition when maintained at room temperature in the absence of light [16]. The compound exhibits thermal stability up to its melting point range of 270-280°C, beyond which decomposition occurs [4] [16] [39]. The decomposition products include carbon dioxide, carbon monoxide, hydrogen chloride, and nitrogen oxides when heated under oxidative conditions [7].

The chemical reactivity profile indicates compatibility with standard analytical solvents and buffer systems [15] [16]. No hazardous reactions are reported under normal laboratory handling conditions [16]. The compound demonstrates chemical stability in organic solvents such as dimethyl sulfoxide and dimethyl formamide, which should be purged with inert gas to prevent oxidative degradation [15]. The molecule maintains structural integrity in aqueous solutions for limited periods, though long-term storage of aqueous solutions is not recommended due to potential hydrolytic degradation [15].

Studies examining the calcium entry blocking properties of yohimbine stereoisomers have revealed that structural configuration significantly influences chemical reactivity toward biological targets [14]. Rauwolscine exhibits distinct reactivity patterns compared to its stereoisomers, with specific effects on calcium influx and smooth muscle contraction mechanisms [14]. The compound shows differential reactivity toward various receptor systems, with selectivity profiles that depend on the three-dimensional molecular architecture [14].

Structural Comparison with Related Alkaloids

Relationship to Yohimbine

Rauwolscine and yohimbine share the fundamental yohimban pentacyclic skeleton but differ significantly in their stereochemical configurations [8] [17] . Both compounds possess identical molecular formulas for their respective free base forms (C₂₁H₂₆N₂O₃) but exhibit distinct three-dimensional arrangements of atoms in space [17] . The primary structural distinction lies in the stereochemical configuration at specific carbon centers, particularly at position C-3, which differentiates rauwolscine from yohimbine [23] [27].

The structural relationship between these compounds exemplifies the phenomenon of stereoisomerism, where molecules possess identical connectivity but different spatial arrangements [8] [17]. Yohimbine belongs to the normal stereoisomeric series, characterized by the (3α,15α,20β) configuration in traditional nomenclature [23]. In contrast, rauwolscine represents the allo series with its distinctive (3α,15α,20α) configuration [23] [25]. This seemingly minor stereochemical difference results in substantially different pharmacological profiles and receptor binding characteristics [20].

Molecular modeling studies have demonstrated that the spatial orientation of key functional groups differs significantly between yohimbine and rauwolscine [23]. The indole nucleus, nitrogen atoms, and carboxymethyl substituent adopt different relative positions in three-dimensional space, leading to altered binding affinities for various receptor systems [23]. The stereochemical differences influence the overall molecular shape and electrostatic distribution, which are critical factors in determining biological activity [20] [23].

Stereoisomeric Configurations

The yohimbine alkaloid family encompasses four distinct stereoisomeric subfamilies, each characterized by specific stereochemical arrangements around the pentacyclic framework [25] [30]. These subfamilies are designated as normal, pseudo, allo, and epiallo series, with representative compounds including yohimbine, pseudoyohimbine, rauwolscine, and reserpine, respectively [25] [30]. The structural variations between these subfamilies, while modest, lead to remarkable differences in pharmacological properties and receptor selectivity profiles [18] [30].

The normal series, exemplified by yohimbine, possesses the (3α,15α,20β) stereochemical configuration [23] [25]. The allo series, represented by rauwolscine, features the (3α,15α,20α) configuration, differing from the normal series only at the C-20 position [23] [25]. The pseudo series exhibits the (3β,15α,20β) arrangement, while the epiallo series demonstrates the (3β,15α,20α) configuration [23]. These systematic stereochemical variations provide a comprehensive framework for understanding structure-activity relationships within the yohimbine alkaloid family [25] [30].

Comprehensive synthetic studies have established methods for accessing all four stereoisomeric subfamilies from common intermediates through selective stereochemical manipulations [18] [25]. The ability to interconvert between different stereoisomeric series through controlled chemical transformations has enabled detailed comparative studies of their respective properties [18]. These investigations have revealed that only stereoisomers of the normal and allo series, including rauwolscine, demonstrate potent adrenergic receptor blocking activity, while pseudo and epiallo derivatives exhibit significantly reduced potency [23].

The genus Rauvolfia represents the most significant botanical source of rauwolscine hydrochloride, with multiple species containing substantial concentrations of this monoterpene indole alkaloid. Research has documented the presence of rauwolscine across numerous Rauvolfia species, each exhibiting distinct patterns of alkaloid accumulation and distribution [1] [2] [3] [4].

Rauvolfia serpentina

Rauvolfia serpentina, commonly known as Indian snakeroot or sarpagandha, stands as one of the most extensively studied sources of rauwolscine hydrochloride. This species demonstrates remarkable alkaloid diversity, with comprehensive analytical studies revealing significant rauwolscine content across multiple plant tissues [1] [5] [6].

Quantitative analysis using differential pulse voltammetry has established that stem bark contains 2.9 μmol/L of rauwolscine, while high-performance liquid chromatography studies have documented concentrations of 0.537 mg/g in leaf tissue and 0.584 mg/g in root tissue [1]. Whole plant extracts obtained through column chromatography yield approximately 2.1 mg/g of rauwolscine, indicating substantial accumulation throughout the plant matrix [1].

The alkaloid profile of Rauvolfia serpentina encompasses over 30 different compounds, with the total alkaloid content ranging from 0.7 to 3.0 percent of dry weight [5]. Research has demonstrated that rauwolscine, alongside other yohimbine-type alkaloids, represents a significant component of the indole alkaloid fraction, contributing to the plant's pharmacological properties [7] [8].

Rauvolfia canescens

Rauvolfia canescens has emerged as a particularly promising source of rauwolscine hydrochloride, with innovative extraction processes yielding exceptionally high concentrations of this alkaloid. Patent research has documented that leaves of Rauvolfia canescens contain up to 0.4 percent rauwolscine by dry weight, representing a seven to eight-fold increase over traditional extraction methods [2].

The development of novel extraction protocols specifically targeting rauwolscine from Rauvolfia canescens has revealed significant tissue-specific distribution patterns. While leaves demonstrate the highest concentration at 0.4 percent, root tissue contains substantially lower levels at 0.017 percent, indicating preferential accumulation in aerial plant parts [2]. This distribution pattern suggests that leaves represent the optimal tissue for commercial rauwolscine extraction from this species.

Historical research dating back to 1941 established the initial isolation of rauwolscine from Rauvolfia canescens, with early studies characterizing the alkaloid as having a molecular formula of C₂₁H₂₆O₃N₂ and a melting point of 231-232°C [9]. Subsequent investigations have confirmed the chemical identity and structural characteristics of rauwolscine derived from this species [10] [11].

Rauvolfia volkensii

Rauvolfia volkensii represents another significant source of rauwolscine hydrochloride within the genus, although detailed quantitative studies remain limited compared to other species. Research has documented the presence of 26 different alkaloids in the root tissue of Rauvolfia volkensii, including compounds of the yohimbine type, which encompasses rauwolscine and its stereoisomers [3] [12].

The alkaloid profile of Rauvolfia volkensii demonstrates complexity, with five main alkaloid groups identified: sarpagan, akuammicine, heteroyohimbine with derived oxindole and anhydronium bases, yohimbine derivatives including 18-hydroxy-yohimbine and its esters, and dihydroindole alkaloids [3]. Within the yohimbine group, rauwolscine occurs alongside related compounds, contributing to the species' overall pharmacological potential.

While principal alkaloids in Rauvolfia volkensii include ajmaline at 0.08 percent and reserpiline at 0.15 percent, the presence of yohimbine-type alkaloids, including rauwolscine, adds to the species' chemical diversity [3]. The relatively low reserpine content of 0.0007 percent in this species may make it less suitable for reserpine production but potentially valuable for rauwolscine extraction.

Presence in Corynanthe (Pausinystalia) Genus

The Corynanthe genus, including species now classified under Pausinystalia, represents another important botanical source of rauwolscine hydrochloride. Pausinystalia yohimbe, the most extensively studied species in this genus, contains significant concentrations of rauwolscine, often referred to as alpha-yohimbine in the literature [13] [14] [15].

High-performance thin-layer chromatography analysis of Pausinystalia yohimbe stem bark has revealed rauwolscine content of approximately 0.8 percent, alongside yohimbine and other related alkaloids [1]. This concentration represents a substantial portion of the total indole alkaloid content, making Pausinystalia yohimbe an important commercial source for rauwolscine extraction [13].

The alkaloid profile of Pausinystalia yohimbe demonstrates the co-occurrence of multiple stereoisomers, with rauwolscine, yohimbine, and corynanthine representing the primary components of the yohimbine alkaloid group [13] [16]. This stereoisomer diversity reflects the complex biosynthetic pathways involved in monoterpene indole alkaloid production within this genus.

Research has established that rauwolscine from Pausinystalia yohimbe exhibits identical pharmacological properties to rauwolscine derived from Rauvolfia species, confirming the structural consistency of this alkaloid across different genera [16]. The presence of rauwolscine in both Rauvolfia and Pausinystalia species suggests convergent evolution of biosynthetic pathways within the Apocynaceae family.

Plant Tissue Distribution and Accumulation

The distribution of rauwolscine hydrochloride within plant tissues demonstrates distinct patterns that reflect the functional roles of this alkaloid in plant physiology and defense mechanisms. Comprehensive metabolomic studies have revealed tissue-specific accumulation patterns that vary significantly between different plant organs and developmental stages [4] [17] [18].

Research on Rauvolfia tetraphylla has provided detailed insights into tissue-specific rauwolscine distribution. Young leaves consistently demonstrate the highest accumulation of rauwolscine, with concentrations significantly exceeding those found in mature leaves [4]. This pattern suggests that rauwolscine serves as a chemical defense mechanism, with young tissues requiring enhanced protection against herbivory and pathogen attack.

Root tissue distribution of rauwolscine varies considerably between species and environmental conditions. In Rauvolfia serpentina, root tissue contains substantial rauwolscine concentrations, with high-performance liquid chromatography revealing levels of 0.584 mg/g [1]. However, in Rauvolfia tetraphylla, root tissue demonstrates lower rauwolscine accumulation compared to aerial plant parts, suggesting species-specific distribution patterns [4].

Stem bark represents an important tissue for rauwolscine accumulation, particularly in woody species. Differential pulse voltammetry analysis has documented concentrations of 2.9 μmol/L in Rauvolfia serpentina stem bark, indicating significant alkaloid deposition in this tissue [1]. The bark tissue likely serves both storage and transport functions for rauwolscine distribution throughout the plant.

Latex tissue has emerged as a particularly rich source of rauwolscine, with proteomic analysis revealing the presence of multiple medium-chain dehydrogenase reductase enzymes involved in alkaloid biosynthesis [4]. The high concentration of rauwolscine in latex suggests this tissue serves as an immediate defense response system, providing rapid alkaloid deployment in response to tissue damage or herbivory.

The study of undifferentiated tissue cultures has revealed that rauwolscine production requires cellular differentiation. Callus cultures demonstrate only trace amounts of rauwolscine, while differentiated plantlets show concentrations similar to mature plants [19] [6]. This finding indicates that rauwolscine biosynthesis is associated with specialized metabolic pathways that develop during tissue differentiation.

Seasonal and Environmental Variations

Seasonal and environmental factors significantly influence rauwolscine hydrochloride accumulation patterns in natural plant populations. These variations reflect the dynamic nature of secondary metabolite production in response to changing environmental conditions and plant developmental stages [4] [20] [21].

Plant age and developmental stage represent critical factors affecting rauwolscine content. Research has demonstrated that alkaloid accumulation increases progressively with plant differentiation, with callus tissue containing minimal amounts, plantlets showing intermediate levels, and mature plants demonstrating peak concentrations [19] [6]. This pattern suggests that rauwolscine production requires the establishment of complex metabolic networks that develop during plant maturation.

Flowering status dramatically influences rauwolscine distribution patterns within plants. Studies on Rauvolfia tetraphylla have revealed that during flowering, rauwolscine becomes redistributed toward inflorescence tissue, with concentrations in other plant parts decreasing correspondingly [4]. This redistribution likely serves to protect reproductive tissues during the vulnerable flowering period.

Environmental stress conditions, particularly biotic stress, have been shown to induce changes in rauwolscine metabolism. Caterpillar feeding experiments on Rauvolfia tetraphylla demonstrated that herbivory stimulates monoterpene indole alkaloid metabolism, potentially leading to increased rauwolscine production as part of the plant's defense response [4].

Geographic location and local environmental conditions contribute to significant variation in rauwolscine content between plant populations. Soil metabolomic studies have revealed that collection site factors explain substantial variation in plant-derived metabolite profiles, with local phenomena having stronger effects than broader geographic regions [21]. These findings suggest that rauwolscine content may vary considerably between different growing locations due to soil conditions, climate, and other environmental factors.

Cultivation conditions significantly affect rauwolscine production, with tissue culture studies consistently showing reduced alkaloid content compared to naturally grown plants [17] [6]. The total phenolic and flavonoid content of in vitro cultures also differs substantially from field-grown plants, indicating that controlled cultivation environments may not fully replicate the complexity of natural metabolic networks.

Seasonal timing and associated environmental factors such as temperature and photoperiod influence rauwolscine accumulation patterns. Research has indicated that optimal production temperatures for related alkaloids occur around 25°C, with higher temperatures leading to reduced alkaloid yields [20]. These temperature effects likely reflect the stability and activity of biosynthetic enzymes involved in rauwolscine production.

Ecological Significance

The ecological significance of rauwolscine hydrochloride extends beyond its pharmacological properties to encompass important roles in plant-environment interactions and ecosystem dynamics. The compound serves multiple ecological functions that have shaped its evolution and distribution within natural plant communities [4] [21] [22].

Rauwolscine functions as a key component of plant chemical defense systems, providing protection against herbivory and pathogen attack. The preferential accumulation of rauwolscine in young leaves and reproductive tissues reflects its role in defending the most vulnerable and metabolically active plant parts [4]. This defensive function represents a significant evolutionary advantage, allowing plants to allocate resources toward growth and reproduction while maintaining protection against biotic threats.

The compound's role in plant-herbivore interactions extends beyond simple toxicity to include more complex ecological relationships. Research has demonstrated that rauwolscine can influence animal behavior and physiology, potentially affecting herbivore feeding patterns and preferences [4]. These effects may contribute to the coevolution of plant defense strategies and herbivore countermeasures within natural ecosystems.

Rauwolscine production responds dynamically to environmental stresses, indicating its function as part of induced defense mechanisms. The upregulation of monoterpene indole alkaloid metabolism following herbivore damage suggests that rauwolscine serves as an inducible defense compound, allowing plants to respond rapidly to changing threat levels [4]. This inducible nature provides metabolic efficiency by avoiding the costs of constitutive defense production.

The latex-mediated delivery system for rauwolscine represents a sophisticated ecological adaptation for immediate defense response. The high concentration of rauwolscine in latex tissue, combined with specialized delivery mechanisms, allows for rapid deployment of defensive compounds at sites of tissue damage [4]. This system provides an effective deterrent against continued herbivory while minimizing the metabolic costs of defense compound distribution.

Rauwolscine may also play roles in plant-microbe interactions, although specific research in this area remains limited. The antimicrobial properties of related indole alkaloids suggest that rauwolscine could contribute to plant resistance against pathogenic microorganisms [22]. These interactions may be particularly important in root and stem tissues, where rauwolscine accumulation could help prevent soil-borne pathogen infection.

The geographic distribution patterns of rauwolscine-producing plants reflect the compound's ecological significance in different environmental contexts. The concentration of high-producing species in tropical and subtropical regions suggests that rauwolscine production may be particularly advantageous in environments with high herbivore diversity and activity [23]. This geographic pattern supports the hypothesis that rauwolscine evolved as an adaptation to specific ecological pressures.

Human activities have significantly impacted the ecological dynamics of rauwolscine-producing plants, with collection pressure affecting natural populations of medicinally important species. The listing of Rauvolfia serpentina in CITES Appendix II reflects concerns about overexploitation and the need for sustainable management of natural populations [23]. These conservation challenges highlight the importance of understanding rauwolscine ecology for developing effective protection strategies.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (97.44%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H331 (97.44%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Other CAS

6211-32-1